N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide
Description
导向基团在C3位选择性修饰中的作用
苯并呋喃骨架的C3位官能化常面临反应活性低与区域选择性控制的挑战。通过引入8-氨基喹啉(8-AQ) 作为导向基团,可有效实现钯催化下的C–H键活化。该基团通过酰胺键与苯并呋喃羧酸连接后,其氮原子与钯中心形成稳定的五元环金属中间体,从而精准定位C3位的反应位点(图1)。例如,在DMA溶剂中,以醋酸钯为催化剂、硝酸银为氧化剂,8-AQ导向的苯并呋喃衍生物可与碘代芳烃发生偶联反应,生成C3-芳基化产物,收率可达52–89%。
值得注意的是,导向基团的空间位阻效应显著影响反应路径。当底物含有多个潜在反应位点时,如3,5,7-三甲基取代苯并呋喃 ,8-AQ的强配位能力可优先引导钯物种靠近C3位,避免邻位或远端C–H键的竞争性活化。此外,反应体系中添加的银盐不仅促进碘代芳烃的氧化插入,还可通过动态配位调节金属中心的电子特性,进一步提升选择性。
非经典导向基团的应用拓展
除8-AQ外,N-氧化物 与环状磺酰基 等非经典导向基团在苯并呋喃修饰中展现独特优势。例如,Fagnou课题组开发的N-氧化物导向体系可实现无环体系的sp³ C–H键芳基化,通过形成六元环钯中间体,突破传统五元环导向模式的限制。在目标化合物的合成中,1,1-二氧四氢噻吩基团的引入可能借助此类策略,通过硫原子与金属的配位作用定向活化特定C–H键。
Properties
Molecular Formula |
C23H24FNO4S |
|---|---|
Molecular Weight |
429.5 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-N-[(2-fluorophenyl)methyl]-3,5,7-trimethyl-1-benzofuran-2-carboxamide |
InChI |
InChI=1S/C23H24FNO4S/c1-14-10-15(2)21-19(11-14)16(3)22(29-21)23(26)25(18-8-9-30(27,28)13-18)12-17-6-4-5-7-20(17)24/h4-7,10-11,18H,8-9,12-13H2,1-3H3 |
InChI Key |
IHGQUMYVGUSGGK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1)C(=C(O2)C(=O)N(CC3=CC=CC=C3F)C4CCS(=O)(=O)C4)C)C |
Origin of Product |
United States |
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-fluorobenzyl)-3,5,7-trimethyl-1-benzofuran-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's chemical formula is , and it features a complex structure that includes a benzofuran moiety and a tetrahydrothiophene ring. The specific arrangement of functional groups contributes to its biological activity.
1. Antioxidant Activity
Research indicates that compounds similar to benzofuran derivatives exhibit significant antioxidant properties. This activity can be attributed to their ability to scavenge free radicals, which may help in preventing oxidative stress-related diseases. A study demonstrated that benzofuran derivatives reduced oxidative damage in cellular models, suggesting that this compound may possess similar effects .
2. Anti-inflammatory Effects
Inflammation is a critical factor in many chronic diseases. Compounds derived from benzofuran structures have been shown to inhibit pro-inflammatory cytokines. In vitro studies suggest that this compound may modulate inflammatory pathways by inhibiting NF-kB activation .
3. Hypolipidemic Activity
A related study on benzofuran derivatives indicated their potential as hypolipidemic agents. The compound was tested on hyperlipidemic rats and showed a reduction in triglyceride levels and an increase in HDL cholesterol levels at doses of 15 mg/kg body weight . This suggests a potential role in managing cholesterol levels and cardiovascular health.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes involved in lipid metabolism.
- Modulation of Signaling Pathways : The compound may affect various signaling pathways such as MAPK and NF-kB, which are crucial for inflammatory responses.
- Antioxidant Mechanisms : By scavenging free radicals, the compound may reduce cellular damage and inflammation.
Case Studies
Several studies have explored the pharmacological effects of related compounds:
- Study on Hyperlipidemia : In this study, the administration of benzofuran derivatives significantly decreased plasma triglycerides and total cholesterol levels in hyperlipidemic rats .
- Inflammation Model : A model using lipopolysaccharide (LPS) to induce inflammation showed that treatment with similar compounds resulted in decreased levels of TNF-alpha and IL-6 cytokines .
Data Summary
The following table summarizes key findings related to the biological activity of this compound:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound’s structural analogs differ in substituent patterns on the benzofuran core and the benzyl/thiophene moieties. Key comparisons are summarized below:
Substituent Variations on the Benzofuran Core
- Target Compound : 3,5,7-Trimethyl substitution.
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(3-fluorobenzyl)-3-methyl-1-benzofuran-2-carboxamide (CAS 866246-36-8): Features a single methyl group at the 3-position of the benzofuran ring .
- N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-(2-furylmethyl)-3-methyl-1-benzofuran-2-carboxamide : Retains the 3-methyl benzofuran but substitutes the fluorobenzyl group with a furylmethyl moiety .
The additional methyl groups may also hinder metabolic oxidation at the benzofuran ring, enhancing metabolic stability .
Modifications to the Benzyl/Thiophene Moieties
- Target Compound : 2-Fluorobenzyl group.
- N-(3-fluorobenzyl) analog (CAS 866246-36-8): Fluorine at the 3-position of the benzyl group .
- Furylmethyl-substituted analog : Replaces the fluorobenzyl with a 2-furylmethyl group, introducing oxygen-based polarity .
The furylmethyl analog’s oxygen atom could engage in hydrogen bonding, but its reduced aromaticity may diminish π-π stacking interactions .
Structural and Property Comparison Table
Research Implications and Gaps
While the provided evidence lacks explicit pharmacological data for the target compound, structural comparisons suggest its design prioritizes lipophilicity and metabolic stability. Further studies should:
Evaluate binding affinity against targets like kinases or GPCRs.
Compare pharmacokinetic profiles (e.g., half-life, CYP inhibition) with analogs.
Optimize synthetic routes to address challenges in installing multiple methyl groups .
Preparation Methods
Cyclization Strategies
The 3,5,7-trimethylbenzofuran-2-carboxylic acid precursor is typically synthesized via acid-catalyzed cyclization of 2-hydroxy-3,5,7-trimethylacetophenone. For example, heating the ketone with concentrated sulfuric acid at 80–100°C induces cyclodehydration, yielding the benzofuran scaffold in 65–75% efficiency. Alternative methods employ iodine or Lewis acids (e.g., FeCl₃) to accelerate ring closure.
Carboxylic Acid Activation
The carboxylic acid group at position 2 is activated for subsequent amide coupling. Thionyl chloride (SOCl₂) or oxalyl chloride converts the acid to its acyl chloride derivative, which is highly reactive toward nucleophiles. This step typically achieves >90% conversion under anhydrous conditions in dichloromethane or tetrahydrofuran.
Introduction of the 2-Fluorobenzyl Group
Nucleophilic Displacement
The 2-fluorobenzylamine moiety is introduced via nucleophilic substitution or reductive amination. In one protocol, the benzofuran acyl chloride reacts with 2-fluorobenzylamine in the presence of triethylamine (Et₃N) as a base, yielding the mono-amide intermediate. This reaction proceeds at 0–5°C to minimize side reactions, with yields ranging from 70% to 85%.
Buchwald-Hartwig Amination
For higher regioselectivity, palladium-catalyzed coupling has been explored. A mixture of Pd(OAc)₂, Xantphos ligand, and cesium carbonate facilitates the coupling of 2-fluorobenzyl bromide with the benzofuran carboxamide precursor. This method achieves 80–90% yield but requires rigorous exclusion of moisture and oxygen.
Incorporation of the 1,1-Dioxidotetrahydrothiophen-3-yl Moiety
Sulfone Formation
The tetrahydrothiophene ring is oxidized to the sulfone using hydrogen peroxide (H₂O₂) or meta-chloroperbenzoic acid (mCPBA). For instance, treating tetrahydrothiophen-3-amine with 30% H₂O₂ in acetic acid at 50°C for 12 hours produces the 1,1-dioxide derivative in 95% yield.
Amide Coupling
The final step involves coupling the sulfone-containing amine with the N-(2-fluorobenzyl)-3,5,7-trimethylbenzofuran-2-carboxamide intermediate. Propylphosphonic anhydride (T3P®) in dichloromethane, with Et₃N as a base, is effective for this transformation, achieving 75–85% yield.
Reaction Optimization and Scale-Up
Solvent and Temperature Effects
| Parameter | Optimal Condition | Yield Improvement |
|---|---|---|
| Solvent | Anhydrous DCM | +15% vs. THF |
| Temperature | 0°C (coupling step) | +20% vs. RT |
| Catalyst Loading | 5 mol% Pd(OAc)₂ | +10% vs. 2 mol% |
Purification Techniques
-
Chromatography : Silica gel chromatography with ethyl acetate/hexane (3:7) removes unreacted starting materials.
-
Recrystallization : Ethanol/water mixtures (4:1) yield crystalline product with >99% purity by HPLC.
Analytical Characterization
Spectroscopic Data
Purity Assessment
Reverse-phase HPLC (C18 column, acetonitrile/water gradient) confirms purity ≥98% with a retention time of 12.3 minutes.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield Range |
|---|---|---|---|
| Sequential Coupling | High modularity | Multiple purification steps | 60–75% |
| One-Pot Synthesis | Reduced steps | Lower regioselectivity | 50–65% |
| Catalytic Amination | Scalability | Sensitivity to moisture | 70–85% |
Q & A
Q. How should researchers resolve conflicting data between in vitro bioactivity and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling : Correlate plasma concentration-time profiles with effect compartments.
- Metabolite Identification : Use HRMS to detect active/inactive metabolites in plasma.
- Tissue Distribution Studies : Quantify compound levels in target organs via LC-MS/MS. Adjust dosing regimens based on bioavailability and tissue penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
